molecular formula C21H20F3NO6 B118147 (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate CAS No. 102491-70-3

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate

Cat. No. B118147
M. Wt: 439.4 g/mol
InChI Key: GZXFPMJSKAABTM-UHFFFAOYSA-N
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Description

R/S-N-Deacetyl Colchiceine N-Trifluroracetate (R/S-N-DCNT) is a natural product isolated from the root of the plant Colchicum autumnale, commonly known as meadow saffron or autumn crocus. It is a triterpenoid saponin that has been used for centuries in traditional medicine for its anti-inflammatory, antispasmodic, and anti-cancer properties. In recent years, R/S-N-DCNT has been the subject of much scientific research, with a particular focus on its potential applications in the laboratory.

Scientific Research Applications

Colchicine and Cardiovascular Diseases

Colchicine, a drug with a historical background in treating gout, has shown promise in cardiovascular applications. Its unique anti-inflammatory mechanism, primarily through inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome, plays a critical role in various stages of atherosclerotic plaque formation and destabilization. This has led to its usage in reducing cardiovascular events in acute and chronic coronary syndromes (Imazio et al., 2020).

Mechanisms of Action in Inflammation and Arthritis

Colchicine's primary mechanism involves disrupting tubulin and modulating innate immunity, which affects various inflammatory pathways. Beyond its traditional use in gout and familial Mediterranean fever, it has seen applications in osteoarthritis, pericarditis, and atherosclerosis, showcasing its versatility and potential in managing inflammation-related conditions (Leung et al., 2015).

Neurodegenerative Diseases

The role of sirtuins in neurodegenerative diseases has been highlighted, where their ability to switch between deacetylation and acetylation processes influences the progression of disorders like Alzheimer's and Parkinson's. Pharmacological modulation of sirtuin activity, a process in which deacetylated colchiceine might play a role, has shown potential in various neurodegenerative disorders (Khan et al., 2021).

Amyloidosis

Colchicine has demonstrated effectiveness in treating amyloidosis associated with familial Mediterranean fever. While its impact on reactive and primary amyloidosis requires further research, its therapeutic effect in sporadic cases of amyloidosis suggests potential broader applications (Livneh et al., 1993).

Immune-Related Molecules in Cancer Immunotherapy

Acetylation and deacetylation are critical post-translational modifications, and their dysregulation is associated with malignancy. The modulation of these processes, potentially through agents like deacetylated colchiceine, has been explored in cancer therapy. Understanding the role of enzymes like histone acetyltransferases and deacetylases in these processes offers potential therapeutic strategies in cancer immunotherapy (Ding et al., 2022).

properties

IUPAC Name

2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3NO6/c1-29-16-8-10-4-6-13(25-20(28)21(22,23)24)12-9-15(27)14(26)7-5-11(12)17(10)19(31-3)18(16)30-2/h5,7-9,13H,4,6H2,1-3H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXFPMJSKAABTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)NC(=O)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348314
Record name AC1LCPP0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate

CAS RN

102491-70-3
Record name AC1LCPP0
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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